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Abstract
2-Hydroxy-6-methylisonicotinic acid (CAS No. 86454-13-9) is a heterocyclic organic

compound classified as a research chemical. While direct biological studies on this specific

molecule are not extensively published, its structural motif is of significant interest in medicinal

chemistry. This technical guide provides a comprehensive overview of its chemical properties

and posits its potential applications in drug discovery, drawing parallels from structurally related

compounds. Notably, derivatives of 2-substituted-6-methylisonicotinic acid have been identified

as crucial intermediates in the synthesis of potent enzyme inhibitors, particularly targeting

Poly(ADP-ribose) polymerase (PARP) and various protein kinases. This document serves as a

foundational resource for researchers investigating the utility of 2-Hydroxy-6-
methylisonicotinic acid as a scaffold or building block in the development of novel

therapeutics.

Chemical and Physical Properties
2-Hydroxy-6-methylisonicotinic acid is a pyridine derivative with a carboxylic acid group at

the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position. Its

fundamental properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 86454-13-9 [1][2][3]

Molecular Formula C₇H₇NO₃ [1][2]

Molecular Weight 153.14 g/mol [1][2]

Appearance Solid [2]

Melting Point >300 °C (decomposes) [1]

Synonyms

2-Hydroxy-6-methylpyridine-4-

carboxylic acid, 6-Methyl-2-

oxo-1,2-dihydropyridine-4-

carboxylic acid

[2]

SMILES Cc1cc(C(=O)O)cc(O)n1

InChI Key
NQXYVTIQDNOHFM-

UHFFFAOYSA-N
[2]

Potential Applications in Drug Discovery
While direct biological data for 2-Hydroxy-6-methylisonicotinic acid is scarce, the isonicotinic

acid scaffold is a well-established pharmacophore in numerous approved drugs and clinical

candidates. The strategic placement of substituents on the pyridine ring allows for versatile

chemical modifications to achieve desired potency and selectivity against various biological

targets.

Role as a Scaffold for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is

a clinically validated strategy for the treatment of cancers with deficiencies in homologous

recombination repair, such as those with BRCA1/2 mutations. Several potent PARP inhibitors

feature a pyridine-based core that mimics the nicotinamide moiety of the natural substrate,

NAD+.

Structurally related compounds, such as 2-Bromo-6-methylisonicotinic acid, are key

intermediates in the synthesis of PARP inhibitors like Niraparib.[4] This suggests that 2-
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Hydroxy-6-methylisonicotinic acid could serve as a valuable precursor for novel PARP

inhibitors. The hydroxyl group at the 2-position could be exploited for further chemical

derivatization to interact with key residues in the PARP active site.

A hypothetical pathway for the utilization of 2-Hydroxy-6-methylisonicotinic acid in the

synthesis of a PARP inhibitor is outlined below.

Synthesis of a Hypothetical PARP Inhibitor

2-Hydroxy-6-methylisonicotinic
Acid

Activation of
Carboxylic Acid

e.g., SOCl₂, Oxalyl Chloride

Amide Coupling with
Amine Moiety

Amine, Coupling Agent

Modification of
2-Hydroxy Group

(e.g., Etherification)

Alkylation/Arylation

Final PARP
Inhibitor Candidate
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Hypothetical workflow for PARP inhibitor synthesis.

Foundation for Kinase Inhibitor Development
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Protein kinases are another major class of drug targets, particularly in oncology and

immunology. The pyridine scaffold is a common feature in many kinase inhibitors, where it often

forms key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The

substitution pattern on the pyridine ring is crucial for achieving selectivity among the highly

conserved kinase family.

Derivatives of 2-substituted-6-methylisonicotinic acid have been explored for the development

of inhibitors for various kinases, including Rho-associated coiled-coil containing protein kinase

(ROCK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][5] The functional groups

on 2-Hydroxy-6-methylisonicotinic acid—the carboxylic acid, the hydroxyl group, and the

methyl group—provide multiple points for chemical modification to optimize binding affinity and

selectivity for a specific kinase target.

The general signaling pathway of a receptor tyrosine kinase and its inhibition is depicted below,

illustrating a potential point of intervention for a kinase inhibitor derived from 2-Hydroxy-6-
methylisonicotinic acid.
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Receptor Tyrosine Kinase (RTK) Signaling

Ligand

Receptor Tyrosine Kinase

Dimerization & Autophosphorylation

Downstream Signaling
(e.g., RAS-RAF-MEK-ERK)

Cellular Response
(Proliferation, Survival)

Kinase Inhibitor
(Derived from Scaffold)

Inhibition

Click to download full resolution via product page

Generalized RTK signaling and inhibition.

Experimental Protocols
While specific experimental protocols for 2-Hydroxy-6-methylisonicotinic acid are not

available in the literature, the following are generalized methodologies for key experiments

relevant to its potential applications.

General Synthesis of an Amide Derivative
This protocol describes a typical amide coupling reaction, a fundamental step in utilizing the

carboxylic acid functionality of the title compound.
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Materials:

2-Hydroxy-6-methylisonicotinic acid

Thionyl chloride or Oxalyl chloride

An appropriate amine

A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

Standard laboratory glassware and work-up reagents

Procedure:

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), suspend 2-Hydroxy-6-methylisonicotinic acid (1.0 eq) in the chosen

aprotic solvent. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

Allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete,

as monitored by TLC.

Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and the non-

nucleophilic base (2.0 eq) in the same aprotic solvent. Cool this solution to 0 °C.

Slowly add the activated acid chloride solution from step 1 to the amine solution.

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the

reaction progress by TLC or LC-MS.

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution

of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl

acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the desired

amide derivative.

In Vitro PARP-1 Inhibition Assay (HTRF-based)
This protocol outlines a common method for assessing the inhibitory activity of a compound

against PARP-1.

Materials:

Recombinant human PARP-1 enzyme

Histone H1 (as a substrate)

NAD⁺ (biotinylated)

Streptavidin-XL665

Anti-poly(ADP-ribose) antibody conjugated to Europium cryptate

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT)

Test compound (e.g., a derivative of 2-Hydroxy-6-methylisonicotinic acid)

A known PARP inhibitor as a positive control (e.g., Olaparib)

384-well low-volume plates

A microplate reader capable of HTRF detection

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

Reaction Mixture: In the wells of a 384-well plate, add the test compound at various

concentrations. Include a positive control (known inhibitor) and a negative control (DMSO

vehicle).
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Prepare a reaction mixture containing the PARP-1 enzyme, histone H1, and biotinylated

NAD⁺ in the assay buffer.

Initiation: Initiate the reaction by adding the reaction mixture to each well.

Incubation: Incubate the plate at room temperature for 1-2 hours.

Detection: Stop the reaction and detect the product by adding a solution containing

Streptavidin-XL665 and the anti-poly(ADP-ribose) antibody-Europium cryptate conjugate.

Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.

Data Acquisition: Read the plate on an HTRF-compatible microplate reader (excitation at 320

nm, emission at 620 nm and 665 nm).

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the logarithm of

the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-

response curve.

In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to determine the inhibitory potency of a compound

against a specific protein kinase.

Materials:

Recombinant kinase of interest

Specific peptide substrate for the kinase

ATP

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Test compound

A known kinase inhibitor as a positive control (e.g., Staurosporine)

ADP-Glo™ Kinase Assay kit (or similar)
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White, opaque 96- or 384-well plates

A luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

Kinase Reaction: In the wells of a white, opaque plate, add the test compound at various

concentrations, a positive control, and a negative control (DMSO).

Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to

allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

Incubate the plate at 30 °C for 60 minutes.

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-

Glo™ Reagent. Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus to the kinase activity. Plot the luminescence against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Workflow for In Vitro Enzyme Inhibition Assay

Prepare Serial Dilution
of Test Compound

Dispense Compound/
Controls into Plate

Add Enzyme
(PARP or Kinase)

Pre-incubate

Initiate Reaction with
Substrate/Cofactor Mix

Incubate

Stop Reaction and
Add Detection Reagents

Read Signal
(HTRF or Luminescence)

Data Analysis
(IC50 Determination)

Click to download full resolution via product page

General workflow for enzyme inhibition assays.
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Conclusion
2-Hydroxy-6-methylisonicotinic acid represents a promising, yet underexplored, research

chemical for drug discovery. Its structural similarity to the core scaffolds of known PARP and

kinase inhibitors provides a strong rationale for its investigation as a building block for novel

therapeutics in oncology and other disease areas. This technical guide offers a starting point

for researchers by summarizing the known properties of this compound and providing detailed,

generalized protocols for its potential synthetic manipulation and biological evaluation. Further

investigation into the synthesis and biological testing of derivatives of 2-Hydroxy-6-
methylisonicotinic acid is warranted to fully elucidate its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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